N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
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Description
N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide involves the condensation of 4-chlorobenzoyl chloride with 2-amino-3-(4-chlorophenyl)thiophene-4-carboxylic acid, followed by cyclization with thiourea and subsequent reaction with benzylamine and acetic anhydride.
Starting Materials
4-chlorobenzoyl chloride, 2-amino-3-(4-chlorophenyl)thiophene-4-carboxylic acid, thiourea, benzylamine, acetic anhydride
Reaction
Step 1: 4-chlorobenzoyl chloride is reacted with 2-amino-3-(4-chlorophenyl)thiophene-4-carboxylic acid in the presence of a base such as triethylamine to form the corresponding amide., Step 2: Thiourea is added to the reaction mixture and the resulting mixture is heated to effect cyclization to form the thieno[3,2-d]pyrimidine ring., Step 3: The resulting thieno[3,2-d]pyrimidine intermediate is reacted with benzylamine in the presence of a base such as sodium hydride to form the corresponding benzylamide., Step 4: The benzylamide is then acetylated with acetic anhydride in the presence of a base such as pyridine to form the final product, N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide.
properties
IUPAC Name |
N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMYUMKIWSXANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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